molecular formula C12H12BrN B1266970 6-bromo-2,3,4,9-tetrahydro-1H-carbazole CAS No. 21865-50-9

6-bromo-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1266970
CAS RN: 21865-50-9
M. Wt: 250.13 g/mol
InChI Key: SGYJGCFMAGWFCF-UHFFFAOYSA-N
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Patent
US08748451B2

Procedure details

Cyclohexanone (1.16 mL, 11.2 mmol) and 4-bromo-phenylhydrazine hydrochloride (2.50 g, 11.2 mmol) were refluxed in cyclohexanone (18 mL) and acetic acid (AcOH) (12 L) for 24 h. The reaction mixture was treated with saturated sodium bicarbonate (Na2CO3) and extracted with ethyl acetate, dried (Na2CO3) and concentrated. The product was purified by column chromatography, giving 479 mg of compound 30 as a solid.
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[C:11](O)(=O)[CH3:12].C(=O)(O)[O-].[Na+]>C1(=O)CCCCC1>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:12]1[CH2:11][CH2:5][CH2:4][CH2:3][C:8]2=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
12 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
18 mL
Type
solvent
Smiles
C1(CCCCC1)=O
Name
Quantity
1.16 mL
Type
solvent
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=3CCCCC3NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 479 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.